1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
The compound 1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione (IUPAC name: 1-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione) is a piperidine-2,6-dione derivative with a molecular formula of C₂₄H₂₈ClN₃O₃ . Its structure features:
- A sulfonylethyl linker connecting the core to a 4-(2-chlorophenyl)piperazine moiety, which may influence receptor binding.
- A 4-methoxyphenyl group at position 4 of the piperidine ring, contributing to lipophilicity and electronic effects .
Piperidine derivatives are pharmacologically significant due to their presence in alkaloids and synthetic drugs, particularly those targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
1-[2-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c18-14-4-1-2-5-15(14)19-8-10-20(11-9-19)26(24,25)13-12-21-16(22)6-3-7-17(21)23/h1-2,4-5H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEUYXKXDZWRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a wide range of receptors and enzymes, indicating the potential versatility of this compound.
Mode of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound might interact with its targets in a variety of ways, potentially leading to changes in cellular function or signaling pathways.
Biochemical Pathways
Piperazine derivatives have been reported to affect a variety of biochemical pathways, depending on their specific structure and target.
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular level.
Biological Activity
1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine and Piperazine Rings : These moieties are known for their roles in various biological activities.
- Sulfonamide Group : This functional group is often associated with antibacterial properties.
- Chlorophenyl Substitution : The presence of the 2-chlorophenyl group enhances the compound's pharmacological profile.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. Studies demonstrated moderate to strong activity against various bacterial strains including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the sulfonamide component plays a crucial role in inhibiting bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, particularly:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased levels of acetylcholine, potentially aiding in conditions like Alzheimer's disease.
- Urease : This enzyme is involved in the metabolism of urea; inhibition may have implications for treating infections caused by urease-producing bacteria .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells, although specific pathways require further investigation .
Hypoglycemic Effects
Some research suggests potential hypoglycemic activity, indicating that this compound could be explored for its effects on blood glucose levels, which is particularly relevant in diabetes management .
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Receptor Binding : The piperazine and piperidine structures allow for binding to neurotransmitter receptors in the central nervous system.
- Enzyme Interaction : The sulfonamide group facilitates interaction with enzymes like AChE and urease.
- Cellular Uptake : The compound's lipophilicity may enhance cellular uptake, increasing its efficacy against targeted cells.
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of piperazine-based compounds found that those containing the sulfonamide moiety exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. Specific IC50 values were recorded, demonstrating significant potency .
Study 2: Enzyme Inhibition Assays
In vitro assays showed that compounds similar to this compound had strong inhibitory effects on AChE with IC50 values ranging from 0.63 μM to 2.14 μM across different derivatives .
Study 3: Anticancer Activity
Research indicated that certain derivatives induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways are still under investigation but involve mitochondrial dysfunction and activation of caspases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Target Compound vs. Piperidine-4-one Derivatives
A structurally related compound, 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (C₂₈H₃₁ClN₂O₇), shares a piperidine backbone but differs in functional groups:
- Core : Piperidine-4-one (ketone) vs. piperidine-2,6-dione (cyclic imide).
- Substituents : Trimethoxyphenyl groups at positions 2 and 6, linked to chloroacetyl and methyl groups.
Implications :
- The 2,6-dione structure could confer greater metabolic stability due to reduced enzymatic degradation of the imide group .
Target Compound vs. Piperazine-Based Analogs
Cetirizine derivatives, such as (RS)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester (Cetirizine Ethyl Ester), feature a piperazine ring instead of a piperidine-2,6-dione core .
Key Differences :
- Core : Piperazine (hexacyclic amine) vs. piperidine-2,6-dione.
- Functionality : Cetirizine derivatives lack the sulfonylethyl linker and cyclic imide but retain chlorophenyl groups.
Implications :
Substituent Variations
Target Compound vs. 1-(2-{[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione (CID BJ53110)
This analog (C₁₇H₂₄N₄O₅S) shares the piperidine-2,6-dione core and sulfonylethyl linker but differs in the substituent on the piperidine ring:
Implications :
- The absence of a chlorophenyl group in BJ53110 may reduce halogen-bonding interactions, altering selectivity .
Target Compound vs. 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide
This compound (C₁₇H₂₀FN₂O₃S) features a sulfonamide group and oxazole ring , contrasting with the target’s piperidine-2,6-dione core .
Key Differences :
- Core : Oxazole vs. piperidine-2,6-dione.
- Functional Groups : Fluorobenzenesulfonamide vs. chlorophenylpiperazine.
Implications :
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
